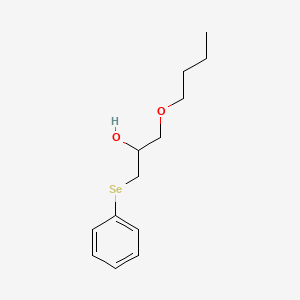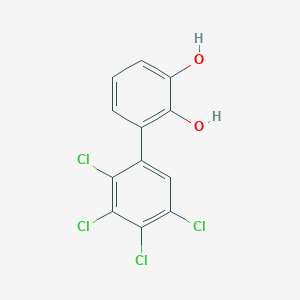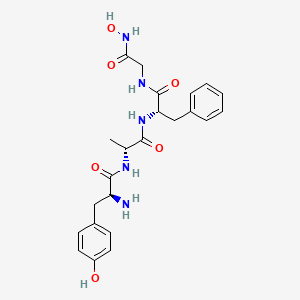![molecular formula C16H20Si B14409979 [([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane CAS No. 81309-60-6](/img/structure/B14409979.png)
[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4-yl)methylsilane is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl group via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methylsilane typically involves the reaction of 4-bromomethylbiphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-4-yl)methylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
([1,1’-Biphenyl]-4-yl)methylsilane can undergo various chemical reactions, including:
Oxidation: The methylene bridge can be oxidized to form a carbonyl group.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) or Grignard reagents.
Major Products
Oxidation: Formation of silane.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
([1,1’-Biphenyl]-4-yl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which ([1,1’-Biphenyl]-4-yl)methylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The biphenyl group can interact with different molecular targets, while the trimethylsilyl group can influence the compound’s reactivity and stability. The methylene bridge serves as a flexible linker that allows for diverse chemical modifications.
類似化合物との比較
Similar Compounds
- ([1,1’-Biphenyl]-4-yl)methylsilane
- ([1,1’-Biphenyl]-4-yl)methylsilane
- ([1,1’-Biphenyl]-4-yl)methylsilane
Uniqueness
([1,1’-Biphenyl]-4-yl)methylsilane is unique due to its specific combination of a biphenyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science.
特性
CAS番号 |
81309-60-6 |
|---|---|
分子式 |
C16H20Si |
分子量 |
240.41 g/mol |
IUPAC名 |
trimethyl-[(4-phenylphenyl)methyl]silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChIキー |
ZEUVFAZZSHIAND-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


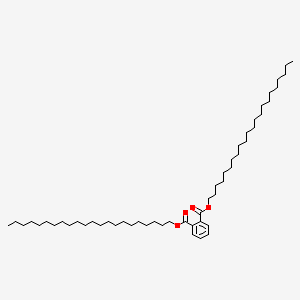
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
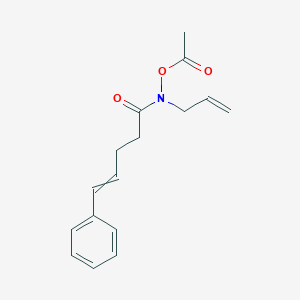
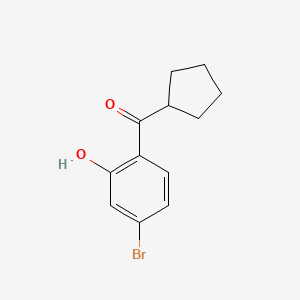
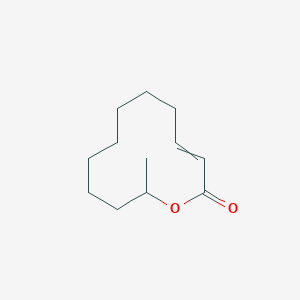
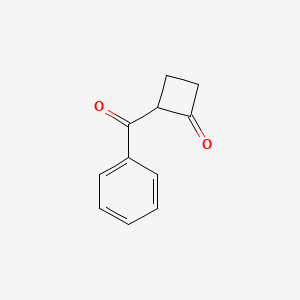
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
silane](/img/structure/B14409949.png)
